molecular formula C26H25F3N6O5 B117182 Alatrofloxacin CAS No. 157182-32-6

Alatrofloxacin

Cat. No. B117182
CAS RN: 157182-32-6
M. Wt: 558.5 g/mol
InChI Key: UUZPPAMZDFLUHD-LZGARRQBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alatrofloxacin is a synthetic fluoroquinolone antibiotic that was developed in the 1990s by Pfizer. It was initially used to treat various bacterial infections, including respiratory tract infections, urinary tract infections, and skin infections. However, due to its adverse effects, the drug was withdrawn from the market in 2006. Despite its withdrawal, alatrofloxacin remains an important topic of scientific research.

Scientific Research Applications

Immunomodulatory Effects

Alatrofloxacin exhibits immunosuppressive activity, influencing various inflammatory and immune responses. It activates a lytic mechanism in THP-1 monocytes, involving the release of c-AMP, TNFalpha, interleukin-1 (IL-1), IL-6, and nitric oxide, along with an increase in lysosomal hydrolytic enzyme activities. This activity is observed within the first hour after bacteria are phagocytosed by the monocytes, and the inflammatory processes return to normal or below after 2-4 hours. This suggests alatrofloxacin's role in reducing the spread of infection and destruction of tissue related to inflammation (Hall et al., 2003).

Surgical Prophylaxis

Alatrofloxacin has been evaluated for its efficacy in surgical prophylaxis. A double-blind trial compared alatrofloxacin with cefotetan for infection prophylaxis in elective colorectal surgery. The study found that a single intravenous dose of alatrofloxacin was as effective as cefotetan in preventing postoperative infectious complications. The safety profiles of both medications were also similar (Milsom et al., 1998).

Pharmacokinetics and Tissue Distribution

Studies have shown that alatrofloxacin has beneficial pharmacokinetic properties, including rapid conversion to its active form, trovafloxacin, and effective distribution into tissues. For instance, concentrations of trovafloxacin in colonic tissue and peritoneal fluid were adequate after a single intravenous dose of alatrofloxacin in patients undergoing colorectal surgery. These properties suggest its suitability for various clinical applications, particularly in surgery-related prophylaxis (Melnik et al., 1998).

properties

IUPAC Name

7-[(1R,5S)-6-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25F3N6O5/c1-10(30)24(37)31-11(2)25(38)32-20-14-7-34(8-15(14)20)23-18(29)6-13-21(36)16(26(39)40)9-35(22(13)33-23)19-4-3-12(27)5-17(19)28/h3-6,9-11,14-15,20H,7-8,30H2,1-2H3,(H,31,37)(H,32,38)(H,39,40)/t10-,11-,14-,15+,20?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUZPPAMZDFLUHD-LZGARRQBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC1C2C1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)NC1[C@H]2[C@@H]1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25F3N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4057893
Record name Alatrofloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4057893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

558.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Alatrofloxacin

CAS RN

146961-76-4
Record name Alatrofloxacin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146961764
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alatrofloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09335
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Alatrofloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4057893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALATROFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QVV6I50DT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Alatrofloxacin
Reactant of Route 2
Reactant of Route 2
Alatrofloxacin
Reactant of Route 3
Alatrofloxacin
Reactant of Route 4
Reactant of Route 4
Alatrofloxacin
Reactant of Route 5
Reactant of Route 5
Alatrofloxacin
Reactant of Route 6
Alatrofloxacin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.